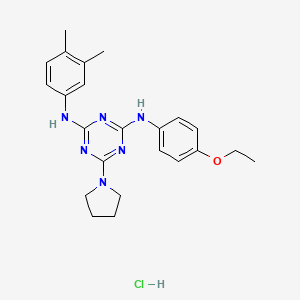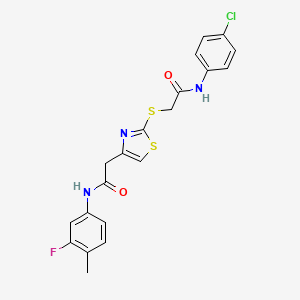
3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride is a useful research compound. Its molecular formula is C26H34Cl2N2O5 and its molecular weight is 525.47. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Mechanisms and Pharmacological Properties
Research on compounds with similar structural features, such as arylpiperazine derivatives, has been extensive due to their pharmacological significance, primarily in the treatment of depression, psychosis, or anxiety. These studies often focus on their metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, and their potential effects on neurotransmitter receptors. This insight into the metabolism and pharmacodynamics of arylpiperazine derivatives is crucial for understanding their therapeutic potential and safety profile in clinical applications (Caccia, 2007) Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(6), 612-22.
Chemical Synthesis and Medicinal Chemistry
In the realm of synthetic chemistry, the development of novel synthetic protocols for compounds with chromen-4-one structures, akin to the molecule , has been a topic of interest. These efforts aim at enhancing the pharmacological profile of such compounds by modifying their chemical structure to improve efficacy, reduce toxicity, and increase selectivity towards biological targets. Synthetic strategies often involve coupling reactions, cyclization, and functional group modifications to achieve desired pharmacophores (Mazimba, 2016) Mazimba, O. (2016). Synthetic Protocols on 6H-Benzo[c]chromen-6-ones: A Review. Turkish Journal of Chemistry, 40, 1-27.
Environmental Impact and Biodegradation
The environmental fate of similar synthetic compounds, particularly their persistence, bioaccumulation, and potential for endocrine disruption, is also a significant area of research. Studies focus on their degradation in natural and engineered environments, the identification of microbial strains capable of metabolizing these compounds, and the mechanisms underlying their biodegradation. This research is vital for assessing the environmental risk of new chemical entities and for developing strategies to mitigate their impact (Ying, G., Williams, B., & Kookana, R. (2002). Environmental fate of alkylphenols and alkylphenol ethoxylates--a review. Environment International, 28(3), 215-26) Ying, G., Williams, B., & Kookana, R. (2002). Environmental fate of alkylphenols and alkylphenol ethoxylates--a review. Environment International, 28(3), 215-26.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]-2-methylchromen-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5.2ClH/c1-5-27-10-12-28(13-11-27)14-15-32-20-7-8-21-23(17-20)33-18(2)25(26(21)29)19-6-9-22(30-3)24(16-19)31-4;;/h6-9,16-17H,5,10-15H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMNEGHHBZZDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC(=C(C=C4)OC)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2450626.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2450628.png)
![2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone](/img/structure/B2450629.png)
![1-[3-(3-Methylcyclohexyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2450632.png)


![rac-(3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/no-structure.png)

![(Phenylethyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B2450641.png)


![8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride](/img/structure/B2450646.png)
